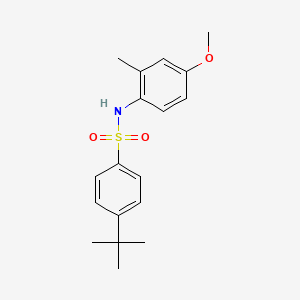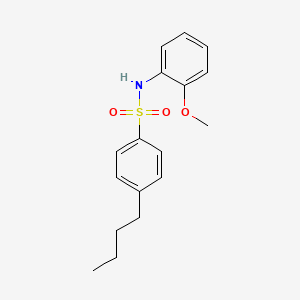![molecular formula C14H17BrN2O2S B4286851 N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286851.png)
N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
Descripción general
Descripción
N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide, also known as BDDC, is a chemical compound that has been of interest to researchers due to its potential pharmacological properties. BDDC has been studied for its potential use in treating a variety of medical conditions, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is not fully understood. However, research has shown that N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide exerts its pharmacological effects by modulating various signaling pathways in the body. N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine in the brain.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been shown to have a variety of biochemical and physiological effects. N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been shown to increase the activity of antioxidant enzymes in the body, which helps to reduce oxidative stress and prevent cellular damage. N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has also been shown to reduce the production of inflammatory molecules in the body, which helps to reduce inflammation and prevent tissue damage. In addition, N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been shown to increase the levels of neurotransmitters in the brain, which helps to improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has several advantages for lab experiments. N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is a relatively stable compound that can be easily synthesized in the lab. N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has also been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, there are also some limitations to using N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide in lab experiments. N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has poor solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is not fully understood, which can make it difficult to interpret the results of lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide. One potential direction is to further explore the anticancer properties of N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide. Research could focus on identifying the specific signaling pathways that N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide modulates in cancer cells and developing N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide-based therapies for cancer treatment. Another potential direction is to investigate the potential use of N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Research could focus on identifying the specific mechanisms by which N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide improves cognitive function and memory and developing N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide-based therapies for neurodegenerative diseases. Overall, N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has the potential to be a valuable compound for the development of new pharmacological therapies.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been extensively studied for its potential pharmacological properties. Research has shown that N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide exhibits antioxidant, anti-inflammatory, and anticancer properties. N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2S/c15-11-1-3-12(4-2-11)16-13(20)17-7-5-14(6-8-17)18-9-10-19-14/h1-4H,5-10H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGKDPKOBKYZLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=S)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(4-chlorobenzyl)thio]-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4286779.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(4-ethylphenyl)-1-piperazinecarbothioamide](/img/structure/B4286792.png)







![N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B4286843.png)
![N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286846.png)
![N-(3,5-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286861.png)